Niacin-13C6

Description

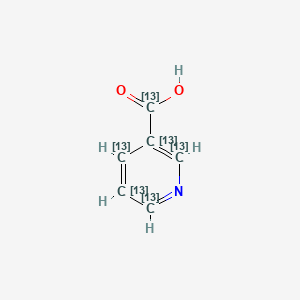

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-13C5)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIIMVLHYAWGP-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH]N=[13CH]1)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662145 | |

| Record name | (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.066 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189954-79-7 | |

| Record name | (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1189954-79-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Niacin-13C6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Niacin-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of niacin (Vitamin B3) in various biological matrices. This document details its chemical structure, physicochemical properties, and provides a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

Introduction to this compound

This compound is a non-radioactive, stable isotope-labeled form of niacin (nicotinic acid). In this compound, all six carbon atoms in the pyridine ring and the carboxylic acid group are replaced with the heavy isotope of carbon, ¹³C. This isotopic enrichment results in a molecule that is chemically identical to naturally occurring niacin but has a higher molecular weight. This mass difference is the key to its utility as an internal standard in mass spectrometry-based analytical methods.

The primary application of this compound is in isotope dilution mass spectrometry (IDMS), a highly accurate and precise method for quantitative analysis. By adding a known amount of this compound to a sample at the beginning of the analytical workflow, it co-elutes with the endogenous niacin and experiences similar ionization and matrix effects. The ratio of the mass spectrometric response of the analyte (niacin) to that of the internal standard (this compound) allows for precise quantification, effectively correcting for variations in sample preparation, chromatographic separation, and instrument response.

Chemical Structure and Properties

The chemical structure of this compound is identical to that of niacin, with the substitution of ¹²C with ¹³C atoms.

Chemical Structure of this compound:

Figure 1: Chemical structure of Niacin. In this compound, all six carbon atoms are ¹³C isotopes.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | ¹³C₆H₅NO₂ |

| Molecular Weight | 129.07 g/mol |

| CAS Number | 1189954-79-7 |

| Appearance | White to off-white solid |

| Isotopic Purity | Typically ≥99 atom % ¹³C |

| Mass Shift (M+) | +6 |

| Melting Point | 236-239 °C |

Experimental Protocols: Quantification of Niacin using this compound as an Internal Standard

This section provides a detailed methodology for the quantification of niacin in human plasma using a validated LC-MS/MS method with this compound as the internal standard. This protocol is a composite of established bioanalytical methods.

Materials and Reagents

-

Niacin reference standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Preparation of Stock and Working Solutions

-

Niacin Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of niacin reference standard and dissolve it in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Niacin Working Solutions: Prepare a series of working solutions by serially diluting the niacin stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards and quality control (QC) samples.

-

This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) methanol:water mixture to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate niacin working solutions to achieve final concentrations in the desired analytical range (e.g., 5, 10, 50, 100, 500, 1000 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate niacin from endogenous interferences.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Niacin: Precursor ion (Q1) m/z 124.1 → Product ion (Q3) m/z 80.1

-

This compound: Precursor ion (Q1) m/z 130.1 → Product ion (Q3) m/z 86.1

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of niacin using this compound.

Niacin Metabolic Pathway

Niacin is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). The following diagram illustrates the major metabolic pathways of niacin.

Synthesis and Purification of Niacin-13C6: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and purification of Niacin-13C6, a stable isotope-labeled form of niacin (Vitamin B3), for its application in research and drug development. Given the absence of a direct, publicly available synthesis protocol, this guide proposes a feasible synthetic route based on established chemical principles and provides comprehensive purification methodologies adapted from existing procedures for nicotinic acid and its derivatives. This compound serves as a crucial internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), enabling precise tracking and quantification in metabolic studies.[1]

Synthesis of this compound

A plausible multi-step synthesis for this compound is outlined below, commencing with a commercially available, fully labeled 13C starting material. This proposed pathway leverages well-established reactions in pyridine chemistry.

Proposed Synthetic Pathway

The synthesis begins with a 13C-labeled precursor and proceeds through cyclization and subsequent oxidation to yield the desired this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of [1,2,3,4,5,6-13C]Pyridine

A potential route to a fully labeled pyridine ring could involve a cyclization reaction. While multiple methods exist for pyridine synthesis, a common approach is the Guareschi-Thorpe condensation or similar reactions that can utilize labeled precursors. For this hypothetical protocol, we assume the availability of a suitable 13C-labeled open-chain precursor that can be cyclized to form the pyridine ring.

Step 2: Oxidation of [1,2,3,4,5,6-13C]Pyridine to this compound

The final step involves the oxidation of the labeled pyridine to introduce the carboxylic acid group at the 3-position.

-

In a suitable reaction vessel, dissolve [1,2,3,4,5,6-13C]Pyridine in a strong oxidizing agent, such as a solution of potassium permanganate (KMnO4) or nitric acid (HNO3).

-

Heat the reaction mixture under reflux for several hours to ensure complete oxidation. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a suitable base, such as sodium hydroxide (NaOH), to precipitate manganese dioxide (if KMnO4 was used).

-

Filter the mixture to remove any solid byproducts.

-

Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), to precipitate the this compound product.

-

Collect the crude this compound by filtration and wash with cold water.

-

Dry the crude product under vacuum.

Purification of this compound

Purification of the synthesized this compound is critical to remove any unreacted starting materials, byproducts, and other impurities that could interfere with its use in sensitive analytical applications.[2] A multi-step purification strategy is recommended, combining recrystallization, and potentially followed by chromatographic methods for achieving high purity.

Purification Workflow

Caption: General workflow for the purification of this compound.

Experimental Protocols

2.1 Recrystallization

Recrystallization is an effective technique for removing soluble and insoluble impurities from a solid compound. A detailed protocol adapted from methods for unlabeled nicotinic acid is provided below.[2][3]

-

Solvent Selection : Water is a common and effective solvent for the recrystallization of nicotinic acid.[3]

-

Procedure : a. Dissolve the crude this compound in a minimal amount of hot water (near boiling) to form a saturated solution. b. If colored impurities are present, add a small amount of activated charcoal and boil the solution for a few minutes. c. Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities. d. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. e. Collect the purified this compound crystals by vacuum filtration using a Büchner funnel. f. Wash the crystals with a small amount of cold water to remove any remaining soluble impurities. g. Dry the purified crystals under vacuum to remove all traces of the solvent. The yield of recrystallized material can be in the range of 50-60%.[2]

2.2 High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC can be employed.

-

Column Selection : A reversed-phase C18 column is commonly used for the separation of nicotinic acid and its metabolites.

-

Mobile Phase : A typical mobile phase consists of a gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent like acetonitrile or methanol.

-

Procedure : a. Dissolve the recrystallized this compound in the initial mobile phase. b. Inject the sample onto the HPLC column. c. Elute the compound using a programmed gradient to separate this compound from any remaining impurities. d. Monitor the elution profile using a UV detector, typically at a wavelength around 260-270 nm. e. Collect the fractions containing the pure this compound. f. Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the final product.

2.3 Solid-Phase Extraction (SPE)

SPE can be used as a cleanup step to remove specific types of impurities, particularly from complex matrices if the synthesis results in a challenging mixture. A strong cation exchange (SCX) cartridge can be effective.[4]

-

Cartridge Conditioning : Condition the SCX cartridge according to the manufacturer's instructions, typically with methanol followed by water.

-

Sample Loading : Dissolve the this compound sample in a suitable solvent and load it onto the conditioned cartridge.

-

Washing : Wash the cartridge with a weak solvent to remove non-polar and weakly retained impurities.

-

Elution : Elute the bound this compound with a stronger solvent, often containing a basic modifier (e.g., ammonium hydroxide in methanol) to disrupt the ionic interaction with the stationary phase.

-

Solvent Removal : Evaporate the solvent from the eluate to obtain the purified product.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | ¹³C₆H₅NO₂ | MedChemExpress |

| Molecular Weight | 129.07 g/mol | MedChemExpress |

| Isotopic Purity | ≥98% | Commercial Suppliers |

| Chemical Purity | ≥98% | Commercial Suppliers |

| Appearance | White to off-white solid | General Observation |

Table 2: Analytical Data for this compound

| Analytical Technique | Expected Results |

| ¹H NMR | Spectrum consistent with the structure of niacin, with potential ¹³C-¹H coupling. |

| ¹³C NMR | Enriched signals for all six carbon atoms of the pyridine ring and the carboxyl group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of this compound (e.g., [M+H]⁺ at m/z 130.08). |

Quality Control and Characterization

The final purified this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) : Both ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure and the successful incorporation of the ¹³C isotopes.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry will verify the molecular weight and confirm the isotopic enrichment of the final product.

-

High-Performance Liquid Chromatography (HPLC) : Analytical HPLC should be used to determine the chemical purity of the final compound, with the goal of achieving >98% purity.

By following this comprehensive guide, researchers can approach the synthesis and purification of this compound with a solid theoretical and practical framework, enabling the production of high-quality material for advanced research applications.

References

Decoding the Niacin-13C6 Certificate of Analysis: An In-depth Technical Guide

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, a comprehensive understanding of the Certificate of Analysis (CoA) is paramount. This document is the primary assurance of the quality, identity, and purity of a given lot of material. This guide provides a detailed exploration of the CoA for Niacin-13C6, a stable isotope-labeled version of niacin (Vitamin B3), crucial for metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry.

Quantitative Data Summary

A Certificate of Analysis for this compound presents critical quantitative data that has been meticulously determined through various analytical techniques. This information is essential for ensuring the accuracy and reproducibility of experimental results. The following tables summarize the key specifications typically found on a CoA for this compound.

Table 1: Identification and Physical Properties

| Parameter | Specification | Typical Value | Significance |

| Chemical Name | 3-Pyridinecarboxylic acid-2,3,4,5,6-13C6 | 3-Pyridinecarboxylic acid-2,3,4,5,6-13C6 | Unambiguous identification of the chemical entity. |

| CAS Number | 1189954-79-7 | 1189954-79-7 | A unique identifier for the specific isotopically labeled compound. |

| Molecular Formula | ¹³C₆H₅NO₂ | ¹³C₆H₅NO₂ | Confirms the elemental composition, including the heavy isotopes. |

| Molecular Weight | 129.07 g/mol | 129.07 g/mol | The calculated molecular weight based on the incorporation of six ¹³C atoms. |

| Appearance | White to off-white solid | Conforms | A qualitative check for gross impurities or degradation. |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Specification | Typical Value | Significance |

| Chemical Purity | HPLC | ≥98% | 99.90%[1] | Determines the percentage of the desired compound, excluding isotopic variants and impurities. |

| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % ¹³C | 99.6%[1] | Quantifies the percentage of molecules that contain the ¹³C label at all six carbon positions. |

| Isotopic Purity | Mass Spectrometry | Report | M+6 | Indicates the mass shift corresponding to the incorporation of six ¹³C atoms. |

Experimental Protocols

The quantitative data presented in the CoA is derived from rigorous experimental procedures. The following sections detail the methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Purpose: To determine the chemical purity of the this compound sample by separating it from any non-isotopic impurities.

Methodology:

-

Sample Preparation: A known concentration of the this compound standard is prepared by dissolving it in a suitable solvent, such as methanol or a mixture of methanol and water. The solution is then filtered through a 0.22 µm syringe filter to remove any particulate matter.

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

-

Mobile Phase: A gradient elution is often used, starting with a high percentage of an aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the percentage of an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The column is maintained at a constant temperature, for example, 25°C.

-

Detection: The UV detector is set to a wavelength where niacin exhibits strong absorbance, typically around 262 nm.

-

-

Data Analysis: The chromatogram is analyzed to determine the area of the peak corresponding to this compound and any impurity peaks. The chemical purity is calculated as the percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS) for Isotopic Enrichment and Purity

Purpose: To confirm the molecular weight of this compound and to determine the extent of ¹³C labeling (isotopic enrichment).

Methodology:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a solvent compatible with the mass spectrometer's ionization source, such as a mixture of acetonitrile and water with a small amount of formic acid.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) is ideal for this analysis.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Mass Range: The instrument is set to scan a mass range that includes the expected molecular ion of this compound ([M+H]⁺ at m/z 130.04).

-

Resolution: High resolution is crucial to differentiate between the desired ¹³C-labeled compound and any potential interferences.

-

-

Data Analysis:

-

Isotopic Purity: The mass spectrum is examined for the presence of the molecular ion peak corresponding to this compound. The "M+6" designation confirms the incorporation of six ¹³C atoms.

-

Isotopic Enrichment: The relative intensities of the ion peaks for this compound (all six carbons as ¹³C) and any isotopologues with fewer than six ¹³C atoms are measured. The isotopic enrichment is calculated as the percentage of the fully labeled species relative to the sum of all isotopic species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of the this compound and to provide an orthogonal assessment of isotopic enrichment.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

NMR Experiments:

-

¹H NMR: A standard proton NMR spectrum is acquired to confirm the presence and chemical environment of the hydrogen atoms in the molecule. The splitting patterns and chemical shifts should be consistent with the structure of niacin.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the high isotopic enrichment, the signals corresponding to the carbon atoms of the pyridine ring and the carboxylic acid will be significantly enhanced. The chemical shifts are compared to those of unlabeled niacin to confirm the carbon skeleton.

-

-

Data Analysis: The resulting spectra are analyzed to ensure that the signals are consistent with the known structure of niacin. The high intensity of the carbon signals in the ¹³C NMR spectrum provides qualitative confirmation of the high level of isotopic enrichment.

Visualizations

To further clarify the information presented in a this compound Certificate of Analysis and its broader context, the following diagrams are provided.

References

High-Purity Niacin-13C6: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the commercial landscape, key applications, and underlying biochemical pathways of high-purity, isotopically labeled Niacin-13C6. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound as a critical tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis.

Commercial Availability and Specifications

High-purity this compound is available from a range of specialized chemical suppliers. This isotopically labeled form of niacin (Vitamin B3), where the six carbon atoms of the pyridine ring are replaced with the stable isotope ¹³C, serves as an invaluable tracer and internal standard in mass spectrometry-based analyses. The primary suppliers and their typical product specifications are summarized below.

| Supplier | Product Name | Isotopic Purity (atom % ¹³C) | Chemical Purity | Format |

| Sigma-Aldrich | Nicotinic acid-¹³C₆ | ≥99% | ≥99% (CP) | Solid |

| MedchemExpress | Niacin-¹³C₆ | ≥99% | ≥99.90% (HPLC) | Solid |

| Cambridge Isotope Laboratories, Inc. | Vitamin B₃ (nicotinic acid) (¹³C₆, 99%) | 99% | ≥98% | Solid |

| Toronto Research Chemicals | Nicotinic Acid-¹³C₆ | Not specified | Not specified | Solution (100 µg/mL in methanol) |

| Cerilliant | Nicotinic acid-¹³C₆ (Vitamin B3-¹³C₆) | Not specified | Not specified | Solution (100 µg/mL in Methanol) |

| Santa Cruz Biotechnology | Nicotinic Acid-¹³C₆,d₄ | Not specified | Not specified | Solid |

| DC Chemicals | Niacin-¹³C₆ | Not specified | Not specified | Solid |

Experimental Protocols: Utilizing this compound in Research

This compound is predominantly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the accurate quantification of niacin and its metabolites in biological matrices. It is also a powerful tool in metabolic flux analysis to trace the metabolic fate of niacin.

Protocol: Quantification of Niacin in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol provides a general framework for the determination of niacin concentrations in human plasma. Instrument parameters and sample preparation steps may require optimization based on the specific equipment and laboratory conditions.

1. Materials and Reagents:

-

Niacin and this compound standards

-

Human plasma (drug-free)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Standard and Sample Preparation:

-

Stock Solutions: Prepare 1 mg/mL stock solutions of niacin and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the niacin stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of this compound (e.g., 1 µg/mL) in the same solvent to be used as the internal standard (IS).

-

Sample Preparation:

-

To 100 µL of plasma sample, calibration standard, or quality control sample, add 50 µL of the this compound internal standard working solution.

-

Add 350 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

(Optional) For cleaner samples, an SPE step can be incorporated after protein precipitation. Condition the SPE cartridge, load the sample, wash, and elute the analyte and internal standard.

-

3. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient: A suitable gradient to separate niacin from other matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

Niacin: Q1 m/z 124 → Q3 m/z 80

-

Niacin-¹³C₆: Q1 m/z 130 → Q3 m/z 86

-

-

Data Analysis: Quantify the niacin concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Signaling Pathways of Niacin

Niacin exerts its diverse physiological effects through multiple signaling pathways. Understanding these pathways is crucial for researchers in drug development and metabolic studies.

Niacin's Role in Lipid Metabolism via GPR109A

Niacin is a potent modulator of lipid metabolism, primarily through its interaction with the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). This interaction in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase. This cascade ultimately decreases the release of free fatty acids from adipose tissue, a key substrate for hepatic triglyceride synthesis.[1][2]

The NAD+ Salvage Pathway

Niacin is a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular redox reactions and a substrate for various enzymes involved in signaling and DNA repair. The salvage pathway allows cells to recycle nicotinamide and utilize dietary niacin to maintain the cellular NAD+ pool.

Niacin's Anti-Inflammatory Signaling

Beyond its metabolic roles, niacin exhibits significant anti-inflammatory properties. One key mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. By suppressing the activation of NF-κB, niacin can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating inflammatory responses in vascular endothelial cells.[3]

Conclusion

High-purity this compound is an indispensable tool for researchers in the fields of drug metabolism, pharmacokinetics, and metabolic disease. Its utility as an internal standard ensures the accuracy and reliability of quantitative analytical methods, while its role as a metabolic tracer provides deep insights into the complex biochemical pathways influenced by niacin. A thorough understanding of its commercial availability, proper experimental application, and the fundamental signaling cascades it modulates is paramount for advancing research and development in these critical areas.

References

- 1. Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in niacin and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of Niacin-13C6 as a Metabolic Tracer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, offering a dynamic view of cellular biochemistry that static metabolite measurements cannot provide. While uniformly labeled glucose (13C6-glucose) and glutamine (13C5-glutamine) have been the workhorses for probing central carbon metabolism, there is a growing need for tracers that can illuminate the intricate pathways of specialized metabolites. Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for various signaling proteins, making its metabolism a key area of investigation in aging, metabolic diseases, and cancer. Niacin (nicotinic acid), a form of vitamin B3, is a direct precursor to NAD+ through the Preiss-Handler pathway. The use of fully carbon-13 labeled niacin (Niacin-13C6) as a metabolic tracer holds the potential to precisely track the flux of niacin into the NAD+ pool and its subsequent metabolic fate.

This technical guide provides an in-depth overview of the core principles and methodologies for utilizing this compound in metabolic tracer studies. While direct, published preliminary studies exclusively using this compound are nascent, this document synthesizes information from established niacin metabolism, NAD+ biosynthesis pathways, and analogous stable isotope tracing studies with other labeled precursors to provide a foundational framework for researchers.

The Preiss-Handler Pathway: Niacin's Route to NAD+

The conversion of niacin to NAD+ occurs via the Preiss-Handler pathway, a three-step enzymatic process. Understanding this pathway is fundamental to interpreting data from this compound tracer experiments.

-

Nicotinate Phosphoribosyltransferase (NAPRT): Niacin is first converted to nicotinic acid mononucleotide (NaMN).

-

Nicotinamide Mononucleotide Adenylyltransferase (NMNAT): NaMN is then adenylated to form nicotinic acid adenine dinucleotide (NaAD).

-

NAD+ Synthetase (NADS): Finally, NaAD is amidated to yield NAD+.

By using this compound, the six carbon atoms of the niacin molecule are labeled, allowing for their downstream tracking into these intermediates and ultimately into the NAD+ molecule.

Experimental Protocols

The following sections outline detailed methodologies for conducting metabolic tracer studies with this compound, based on established protocols for other stable isotope tracers.

In Vitro Cell Culture Experiments

Objective: To trace the incorporation of this compound into the intracellular NAD+ pool and related metabolites in cultured cells.

Materials:

-

This compound (uniformly labeled nicotinic acid)

-

Cell culture medium deficient in niacin and nicotinamide

-

Dialyzed fetal bovine serum (FBS)

-

Cultured cells of interest (e.g., cancer cell lines, primary cells)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Protocol:

-

Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and grow for 24 hours.

-

Media Preparation: Prepare experimental media by supplementing niacin/nicotinamide-free base medium with dialyzed FBS and a known concentration of this compound. The concentration should be determined based on preliminary dose-response studies.

-

Labeling: At the start of the experiment, replace the standard medium with the this compound containing medium.

-

Time-Course Sampling: Harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism and extract metabolites by adding a cold solvent mixture, such as 80:20 methanol:water, and scraping the cells.

-

Centrifuge the cell lysate to pellet protein and debris.

-

Collect the supernatant containing the polar metabolites.

-

-

LC-MS/MS Analysis: Analyze the extracted metabolites using an LC-MS/MS method optimized for the separation and detection of niacin, NAD+, and their intermediates. Use multiple reaction monitoring (MRM) to specifically detect the 13C-labeled and unlabeled forms of each metabolite.

In Vivo Animal Studies

Objective: To investigate the whole-body metabolism of this compound, including its absorption, tissue distribution, and contribution to NAD+ pools in various organs.

Materials:

-

This compound

-

Experimental animals (e.g., mice, rats)

-

Vehicle for tracer administration (e.g., saline for intravenous injection, corn oil for oral gavage)

-

Equipment for blood and tissue collection

-

LC-MS/MS system

Protocol:

-

Animal Acclimation: Acclimate animals to the experimental conditions for at least one week.

-

Tracer Administration: Administer this compound via the desired route (e.g., intravenous injection, oral gavage, or intraperitoneal injection). The dose will depend on the animal model and the specific research question.

-

Time-Course Sampling: At predetermined time points post-administration, collect blood samples (e.g., via tail vein or cardiac puncture) and harvest tissues of interest.

-

Sample Processing:

-

For blood, centrifuge to separate plasma and store at -80°C.

-

For tissues, immediately freeze in liquid nitrogen to quench metabolism.

-

-

Metabolite Extraction:

-

Homogenize frozen tissues in a cold extraction solvent.

-

Perform protein precipitation and collect the metabolite-containing supernatant.

-

For plasma samples, perform protein precipitation with a cold solvent like methanol or acetonitrile.

-

-

LC-MS/MS Analysis: Analyze the extracts for labeled and unlabeled niacin and NAD+ pathway metabolites as described for the in vitro protocol.

Data Presentation

Quantitative data from this compound tracer studies should be presented in a clear and structured manner to facilitate comparison and interpretation. The following tables provide templates for organizing such data.

Table 1: In Vitro Isotopic Enrichment of NAD+ Pathway Metabolites

| Time (hours) | Metabolite | M+0 (Unlabeled) | M+6 (Labeled) | Fractional Enrichment (%) |

| 0 | Niacin | 100 | 0 | 0 |

| NaMN | 100 | 0 | 0 | |

| NaAD | 100 | 0 | 0 | |

| NAD+ | 100 | 0 | 0 | |

| 4 | Niacin | 10 | 90 | 90 |

| NaMN | 50 | 50 | 50 | |

| NaAD | 70 | 30 | 30 | |

| NAD+ | 85 | 15 | 15 | |

| 24 | Niacin | <1 | >99 | >99 |

| NaMN | 5 | 95 | 95 | |

| NaAD | 20 | 80 | 80 | |

| NAD+ | 40 | 60 | 60 |

This table presents hypothetical data showing the time-dependent incorporation of 13C from this compound into the NAD+ biosynthesis pathway in a cell culture experiment. The fractional enrichment is calculated as (M+6 / (M+0 + M+6)) * 100.

Table 2: In Vivo Tissue Distribution of this compound and Labeled NAD+

| Tissue | Time Post-Administration (hours) | This compound Concentration (µg/g) | Labeled NAD+ (M+6) Concentration (µg/g) | NAD+ Fractional Enrichment (%) |

| Liver | 1 | 15.2 | 2.5 | 10 |

| 4 | 8.7 | 5.8 | 25 | |

| Kidney | 1 | 25.6 | 3.1 | 12 |

| 4 | 12.1 | 6.2 | 28 | |

| Muscle | 1 | 2.1 | 0.5 | 2 |

| 4 | 1.5 | 1.2 | 5 | |

| Brain | 1 | 0.8 | 0.1 | <1 |

| 4 | 0.5 | 0.3 | 1 |

This table illustrates hypothetical data on the concentration of this compound and the resulting labeled NAD+ in different tissues at various time points after administration in an animal model.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are essential for visualizing the complex relationships in metabolic tracer studies.

Caption: The Preiss-Handler pathway for NAD+ synthesis from this compound.

Caption: Workflow for in vitro this compound metabolic tracer studies.

Caption: Workflow for in vivo this compound metabolic tracer studies.

Conclusion and Future Directions

The use of this compound as a metabolic tracer is poised to provide unprecedented insights into NAD+ metabolism. By enabling the direct quantification of the flux through the Preiss-Handler pathway, researchers can begin to unravel the complex regulation of NAD+ homeostasis in health and disease. The methodologies and frameworks presented in this guide, though based on analogous studies, offer a robust starting point for scientists and drug development professionals venturing into this exciting area of metabolic research. Future studies employing this compound will be instrumental in validating these protocols and in generating the critical quantitative data needed to fully understand the dynamic role of niacin in cellular metabolism. This will undoubtedly open new avenues for therapeutic interventions targeting the NAD+ system.

In-Depth Technical Guide to the Safety and Handling of Niacin-13C6

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Niacin-13C6, a stable isotope-labeled form of niacin (Vitamin B3). While this compound is chemically identical to niacin, its use in research and development as a tracer or internal standard necessitates a thorough understanding of its safety profile and proper handling procedures to ensure personnel safety and experimental integrity. The information herein is compiled from safety data sheets and scientific literature for niacin, which is directly applicable to its isotopically labeled counterpart.

Hazard Identification and Classification

This compound is generally considered to be of low toxicity, but it can cause irritation upon contact. The primary hazards are associated with eye and skin contact, and inhalation of dust particles.

GHS Classification:

-

Eye Irritation: Category 2A

-

Skin Irritation: May cause skin irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled as dust.

-

Aquatic Hazard (Acute): Category 3

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H402: Harmful to aquatic life.

Precautionary Statements:

-

P264: Wash hands and any exposed skin thoroughly after handling.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P273: Avoid release to the environment.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

A summary of the key physical and chemical properties of niacin is provided in the table below. These properties are expected to be identical for this compound.

| Property | Value |

| Appearance | White to off-white crystalline powder/solid. |

| Molecular Formula | C₆H₅NO₂ (for Niacin) |

| Molecular Weight | ~129.1 g/mol (for this compound) |

| Melting Point | 236 - 239 °C (457 - 462 °F) |

| Solubility | Partially soluble in cold water. |

| Specific Gravity | 1.473 (Water = 1) |

| pH | 2.7 (saturated aqueous solution) |

Toxicological Information

The primary toxicological concern with niacin is its irritant effects. Acute toxicity is low. The following table summarizes the available toxicological data for niacin.

| Metric | Value | Species |

| Acute Oral Toxicity (LD50) | 7000 mg/kg | Rat |

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: Can cause skin irritation, characterized by itching, scaling, and reddening.

-

Eye Contact: Causes serious eye irritation, including redness, watering, and itching.

-

Ingestion: While used as a vitamin, high doses can lead to adverse effects such as gastrointestinal upset, and in very high doses, potential liver toxicity.

Experimental Protocols and Handling Procedures

Adherence to strict experimental protocols is crucial for both safety and the validity of research outcomes.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields.

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin exposure.

-

Respiratory Protection: If handling fine powders or if dust generation is likely, use a NIOSH/MSHA-approved respirator with a particulate filter.

Safe Handling and Storage

-

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Ground all equipment containing the material to prevent static discharge.

-

Avoid dust formation.

-

-

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Protect from direct sunlight and heat.

-

This compound solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles. Recommended storage for stock solutions is -20°C for one month or -80°C for up to six months.

-

| Storage Condition | Duration |

| -20°C | 1 month |

| -80°C | 6 months |

Accidental Release Measures

-

Small Spills:

-

Wear appropriate PPE.

-

Carefully sweep up or vacuum the spilled solid material, avoiding dust generation.

-

Place the collected material into a suitable, labeled container for disposal.

-

Clean the spill area with a damp cloth.

-

-

Large Spills:

-

Evacuate the area.

-

Ensure adequate ventilation.

-

Prevent the material from entering drains or waterways.

-

Follow the cleanup procedures for small spills using appropriate respiratory protection.

-

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.

-

Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

-

Specific Hazards: May be combustible at high temperatures. Fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.

-

Hazardous Combustion Products: Carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or sewers. Dispose of contaminated packaging as unused product.

Mandatory Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Niacin Signaling Pathway

Niacin primarily exerts its biological effects by activating the G-protein coupled receptor GPR109A (also known as HCA₂). This activation triggers distinct downstream pathways depending on the cell type, notably leading to anti-lipolytic effects in adipocytes and cutaneous flushing via immune cells.

Methodological & Application

Application Note: Quantitative Analysis of Niacin in Biological Matrices using Niacin-¹³C₆ as an Internal Standard by LC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of niacin (Vitamin B3) in biological matrices, such as human plasma, using Liquid Chromatography-Mass Spectrometry (LC-MS) with Niacin-¹³C₆ as a stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision.[1][2] This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for niacin quantification.

Introduction

Niacin is a water-soluble vitamin essential for numerous metabolic reactions.[3] Its quantification in biological samples is crucial for nutritional assessment, pharmacokinetic studies, and clinical research. LC-MS has become the method of choice for the determination of small molecules like niacin in complex biological fluids due to its high sensitivity and selectivity.[4][5] The incorporation of a stable isotope-labeled internal standard, such as Niacin-¹³C₆, which co-elutes with the analyte but is distinguishable by its mass, ensures the highest level of accuracy in quantification.[1] This document outlines a comprehensive protocol, from sample preparation to data analysis, for the successful implementation of this method.

Experimental Protocols

Materials and Reagents

-

Niacin (Nicotinic Acid) standard

-

Niacin-¹³C₆ (Internal Standard)[3]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other biological matrix)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of Niacin in methanol.

-

Prepare a 1 mg/mL stock solution of Niacin-¹³C₆ in methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Niacin by serially diluting the primary stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

-

Internal Standard Working Solution (1 µg/mL):

-

Dilute the Niacin-¹³C₆ primary stock solution with a 50:50 methanol:water mixture to a final concentration of 1 µg/mL.

-

Sample Preparation (Protein Precipitation)

This protocol is optimized for human plasma.

-

Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 10 µL of the 1 µg/mL Niacin-¹³C₆ internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[6][7]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.[6]

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject the sample into the LC-MS system.

LC-MS System and Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | Agilent 1100 system or equivalent |

| Column | Zorbax 300SB-C₈, 250 mm x 4.6 mm, 5 µm[8] or Phenomenex Synergi Hydro-RP[7] |

| Mobile Phase A | 0.1% Formic Acid in Water[7] |

| Mobile Phase B | Methanol[7] |

| Gradient | Isocratic: 5% Mobile Phase B[7] |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C[6] |

| Run Time | 5 minutes |

Mass Spectrometry:

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[7][9] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 below |

| Capillary Voltage | 0.4 kV[6] |

| Desolvation Temperature | 600°C[6] |

| Cone Gas Flow | 50 L/h[6] |

| Desolvation Gas Flow | 1200 L/h[6] |

Table 1: MRM Transitions for Niacin and Niacin-¹³C₆

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Niacin | 124.1 | 80.1 |

| Niacin-¹³C₆ | 130.1 | 86.1 |

Data Presentation

Method Validation Summary

The following table summarizes typical performance characteristics for a validated LC-MS method for niacin quantification using a stable isotope-labeled internal standard.

Table 2: Typical Method Validation Parameters

| Parameter | Typical Value/Range |

| Linearity (r²) | > 0.99 |

| Calibration Range | 5 - 1000 ng/mL[10] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 10% |

| Accuracy (% Bias) | ± 15% |

| Extraction Recovery | 85 - 105% |

| Matrix Effect | Minimal and compensated by the internal standard |

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the analytical workflow for the quantification of niacin using Niacin-¹³C₆ as an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. cerilliant.com [cerilliant.com]

- 3. 烟酸-13C6 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. bevital.no [bevital.no]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of niacin in food materials by liquid chromatography using isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of matrix effects and determination of niacin in human plasma using liquid-liquid extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of B Vitamins in Plasma Using Niacin-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of B vitamins in plasma is crucial for nutritional assessment, clinical diagnostics, and pharmacokinetic studies in drug development. This document provides detailed application notes and protocols for the simultaneous determination of multiple B vitamins in human plasma by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Niacin-13C6, ensures high accuracy and precision for the quantification of niacin (Vitamin B3). Isotope dilution mass spectrometry is a gold-standard technique that corrects for matrix effects and variations in sample preparation and instrument response.

Principle and Methodology

The method employs a protein precipitation step to extract B vitamins from the plasma matrix, followed by chromatographic separation using a reversed-phase C18 or C30 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Each vitamin is identified by its specific precursor-to-product ion transition, and quantification is performed by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard. This compound serves as the internal standard for the accurate measurement of niacin. For other B vitamins, commercially available stable isotope-labeled standards should be used where possible to achieve the highest accuracy.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol outlines a common and effective method for extracting B vitamins from plasma.

Materials:

-

Human plasma (collected in EDTA tubes)

-

Acetonitrile (ACN), LC-MS grade

-

This compound internal standard working solution

-

Working solutions of other stable isotope-labeled internal standards for other B vitamins

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Allow plasma samples to thaw at room temperature.

-

Vortex the plasma samples gently to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the this compound internal standard working solution and the working solutions for other B vitamin internal standards to the plasma.

-

To precipitate proteins, add 400 µL of ice-cold acetonitrile.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

-

Vortex briefly and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require optimization for specific instruments and applications.

Liquid Chromatography (LC) System:

-

Column: Reversed-phase C18 or C30 column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 40°C

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate

-

Mass Spectrometry (MS) System:

-

Ion Source: Electrospray Ionization (ESI) in positive mode

-

Ion Spray Voltage: +4500 V

-

Temperature: 500°C

-

Collision Gas: Nitrogen

-

Scan Type: Multiple Reaction Monitoring (MRM)

Quantitative Data

The following tables summarize typical quantitative performance data for the analysis of B vitamins in plasma using LC-MS/MS with stable isotope-labeled internal standards.

Table 1: Mass Spectrometry Parameters (MRM Transitions)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Niacin (Vitamin B3) | 124.1 | 80.1 | 25 |

| This compound (IS) | 130.1 | 86.1 | 25 |

| Thiamine (Vitamin B1) | 265.1 | 122.1 | 20 |

| Riboflavin (Vitamin B2) | 377.1 | 243.1 | 22 |

| Pantothenic Acid (Vitamin B5) | 220.1 | 90.1 | 15 |

| Pyridoxine (Vitamin B6) | 170.1 | 152.1 | 18 |

| Biotin (Vitamin B7) | 245.1 | 227.1 | 12 |

| Folic Acid (Vitamin B9) | 442.2 | 295.1 | 20 |

| Cyanocobalamin (Vitamin B12) | 678.8 | 359.3 | 30 |

Note: Collision energies are instrument-dependent and require optimization.

Table 2: Method Validation Parameters

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Niacin (Vitamin B3) | 1 - 1000 | 1 | 95 - 105 | < 10 |

| Thiamine (Vitamin B1) | 0.5 - 500 | 0.5 | 92 - 108 | < 12 |

| Riboflavin (Vitamin B2) | 1 - 500 | 1 | 94 - 106 | < 11 |

| Pantothenic Acid (Vitamin B5) | 2 - 1000 | 2 | 96 - 104 | < 9 |

| Pyridoxine (Vitamin B6) | 0.5 - 250 | 0.5 | 93 - 107 | < 13 |

| Biotin (Vitamin B7) | 0.1 - 100 | 0.1 | 97 - 103 | < 8 |

| Folic Acid (Vitamin B9) | 0.5 - 500 | 0.5 | 91 - 109 | < 14 |

| Cyanocobalamin (Vitamin B12) | 0.1 - 100 | 0.1 | 90 - 110 | < 15 |

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Visualizations

Niacin Metabolic Pathway

The following diagram illustrates the metabolic conversion of niacin into its active coenzyme forms, NAD+ and NADP+, which are essential for various cellular processes.[1]

References

Application Notes and Protocols for Niacin-13C6 Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of various biological samples for metabolic tracer studies utilizing Niacin-13C6. The methodologies outlined are optimized for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and specific technique for quantifying stable isotope-labeled compounds.

Introduction to this compound Tracer Studies

Stable isotope tracers, such as this compound, are powerful tools for investigating the in vivo kinetics and metabolism of niacin. By replacing the naturally abundant 12C with 13C, the metabolic fate of exogenous niacin can be traced and distinguished from the endogenous pool. This enables precise measurement of niacin uptake, conversion to its various metabolites (e.g., nicotinamide, nicotinuric acid), and their distribution in different tissues and biofluids. Accurate sample preparation is a critical step to ensure reliable and reproducible quantification of these labeled compounds.

Choosing the Right Sample Preparation Technique

The selection of an appropriate sample preparation method depends on the biological matrix and the specific goals of the study. The primary objectives of sample preparation are to remove interfering substances such as proteins and phospholipids, and to extract the analytes of interest efficiently. The following diagram illustrates a decision-making workflow for selecting a suitable sample preparation technique.

Application Notes and Protocols for Niacin-13C6 in Metabolic Flux Analysis of the Kynurenine Pathway

For Researchers, Scientists, and Drug Development Professionals

Application Note: Dissecting NAD+ Biosynthesis by Dual Isotope Tracing of the Kynurenine and Niacin Salvage Pathways

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for signaling enzymes like sirtuins and PARPs.[1] Cellular NAD+ pools are maintained through two primary routes: the de novo synthesis pathway, which begins with the amino acid tryptophan, and the salvage pathways, which recycle niacin (nicotinic acid), nicotinamide, and their derivatives.[2] The de novo pathway, also known as the kynurenine pathway, accounts for the majority of tryptophan degradation and is a key source of NAD+ when dietary niacin is insufficient or during periods of high metabolic demand, such as immune activation.[3][4] Dysregulation of the kynurenine pathway is implicated in a host of pathologies, including neurodegenerative diseases, cancer, and inflammatory disorders.[5]

Metabolic flux analysis using stable isotope tracers is a powerful technique to quantify the activity of these pathways.[6] While tracers like 13C-Tryptophan are used to measure the flux through the kynurenine pathway, this only provides one part of the picture. To achieve a comprehensive understanding of NAD+ homeostasis, it is essential to simultaneously quantify the contribution of the salvage pathways. This is achieved by employing a dual-labeling strategy.

This document outlines the use of Niacin-13C6 (Nicotinic Acid-13C6) in conjunction with a labeled tryptophan tracer (e.g., 13C11-Tryptophan) to precisely measure the relative metabolic flux from both the de novo and salvage pathways into the cellular NAD+ pool. By tracing the incorporation of 13C atoms from each precursor into NAD+ and its intermediates, researchers can elucidate how different physiological or pathological states alter the balance of NAD+ biosynthesis. This approach is invaluable for identifying therapeutic targets aimed at modulating NAD+ metabolism.

Principle of the Method

Cells are cultured in a medium containing both 13C-labeled tryptophan and 13C6-labeled nicotinic acid. After a period sufficient to reach isotopic steady state, metabolites are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[7] The mass isotopomer distribution (MID) of NAD+ and its precursors reveals the origin of the carbon atoms.

-

13C-Tryptophan traces the de novo synthesis route via the kynurenine pathway.

-

This compound traces the Preiss-Handler salvage pathway.[2]

By quantifying the relative abundance of NAD+ isotopologues derived from each tracer, the respective pathway fluxes can be determined.

Visualization of Key Pathways

NAD+ Biosynthetic Pathways

Caption: Overview of De Novo and Salvage Pathways for NAD+ Synthesis.

Experimental Workflow

Caption: Workflow for Dual Isotope Tracing Metabolic Flux Analysis.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data derived from a dual-labeling experiment in a human cell line (e.g., HEK293) under control and stressed (e.g., inflammatory stimulus) conditions. Fluxes are normalized to the total NAD+ synthesis rate.

Table 1: Relative Contribution to NAD+ Pool from Different Precursors

| Condition | Precursor | % Contribution to NAD+ Pool (Mean ± SD) |

| Control | Tryptophan (de novo) | 35 ± 4% |

| Niacin (Salvage) | 65 ± 5% | |

| Stressed | Tryptophan (de novo) | 70 ± 6% |

| Niacin (Salvage) | 30 ± 5% |

Table 2: Key Kynurenine Pathway Metabolite Concentrations (ng/mL)

This table provides example concentrations of key metabolites that can be quantified using LC-MS/MS methods.[8]

| Metabolite | Control (Mean ± SD) | Stressed (Mean ± SD) |

| Tryptophan | 10,500 ± 850 | 6,200 ± 710 |

| Kynurenine | 1,100 ± 150 | 2,800 ± 320 |

| Kynurenic Acid | 220 ± 45 | 350 ± 60 |

| Quinolinic Acid | 310 ± 50 | 850 ± 110 |

| NAD+ (relative units) | 1.00 ± 0.12 | 0.85 ± 0.15 |

Experimental Protocols

Protocol 1: Cell Culture and Stable Isotope Labeling

Objective: To label the cellular metabolome using this compound and 13C-Tryptophan to achieve isotopic steady state.

Materials:

-

Cell line of interest (e.g., U251 astroglioma, HEK293)

-

Standard cell culture medium (e.g., DMEM), custom-formulated without tryptophan or nicotinic acid

-

Dialyzed Fetal Bovine Serum (dFBS)

-

This compound (Nicotinic Acid, uniformly labeled)

-

L-Tryptophan-13C11,15N2

-

Cell culture plates (6-well or 10 cm dishes)

-

Standard cell culture equipment (incubator, biosafety cabinet)

Methodology:

-

Prepare Labeling Medium: Supplement the custom base medium with dFBS, standard concentrations of all amino acids and vitamins, except for tryptophan and niacin. Add this compound and L-Tryptophan-13C11,15N2 to their normal physiological concentrations.

-

Seed Cells: Plate cells in standard growth medium and allow them to adhere and reach approximately 50% confluency.

-

Initiate Labeling: Aspirate the standard medium, wash cells once with sterile PBS, and replace it with the prepared labeling medium.

-

Incubate: Culture the cells in the labeling medium for a duration sufficient to approach isotopic steady state. This is typically determined via a time-course experiment but is often around 24 hours for mammalian cells.[7]

-

Proceed to Extraction: Once the incubation is complete, immediately proceed to metabolite extraction to prevent metabolic changes.

Protocol 2: Metabolite Extraction from Adherent Cells

Objective: To rapidly quench metabolic activity and extract polar metabolites for LC-MS analysis.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Methanol (LC-MS grade), pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of 4°C and >15,000 x g

Methodology:

-

Quench and Wash: Place the cell culture plate on ice. Quickly aspirate the labeling medium. Wash the cells twice with 1 mL of ice-cold PBS to remove extracellular metabolites.

-

Metabolite Extraction: Add 1 mL of -80°C 80% methanol (v/v in water) to each well.

-

Cell Lysis: Place the plate on dry ice for 10 minutes to ensure complete quenching and cell lysis.

-

Harvest Lysate: Scrape the frozen cell lysate from the plate surface using a pre-chilled cell scraper.

-

Collect and Clarify: Transfer the cell lysate slurry to a pre-chilled microcentrifuge tube. Centrifuge at maximum speed (~20,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

-

Store Extract: Carefully transfer the supernatant, containing the polar metabolites, to a new microcentrifuge tube. Store at -80°C until LC-MS analysis.

Protocol 3: LC-MS/MS Quantification and Flux Calculation

Objective: To separate and quantify labeled and unlabeled NAD+ and kynurenine pathway intermediates and calculate relative flux.

Instrumentation & Reagents:

-

UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Reversed-phase C18 column suitable for polar analytes.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Authentic standards for all metabolites of interest for quantification.

-

Isotopically labeled internal standards for normalization.

Methodology:

-

LC Separation:

-

Inject the metabolite extract onto the C18 column.

-

Apply a gradient elution to separate the metabolites. A typical gradient might run from 2% to 90% Mobile Phase B over 10-15 minutes.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole MS.[9] The Q1/Q3 transitions for each isotopologue of interest must be determined empirically using standards.

-

Example Transitions:

-

Unlabeled NAD+: m/z 664 -> 428

-

This compound derived NAD+ (M+6): m/z 670 -> 428

-

Tryptophan-13C11 derived NAD+ (M+5 from Quinolinic Acid-13C5): m/z 669 -> 428

-

-

-

Data Analysis:

-

Integrate the peak areas for each isotopologue of NAD+ and other measured metabolites.

-

Correct for natural isotope abundance.

-

Calculate the fractional contribution (FC) of each precursor to the NAD+ pool:

-

FC(Niacin) = (AreaM+6) / (AreaM+0 + AreaM+6 + AreaM+5)

-

FC(Trp) = (AreaM+5) / (AreaM+0 + AreaM+6 + AreaM+5)

-

-

The relative flux is proportional to this fractional contribution under steady-state conditions. More complex modeling using software (e.g., INCA, Metran) can be employed for absolute flux quantification.[10]

-

References

- 1. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kynurenine pathway, NAD+ synthesis, and mitochondrial function: targeting tryptophan metabolism to promote longevity and healthspan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NAD+ flux is maintained in aged mice despite lower tissue concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NAD+ biosynthesis from tryptophan in the presence of nicotinic acid or vice versa by rat hepatocytes--effect of clofibrate-feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Note and Protocol: Determining Niacin-13C6 Concentration for Spiking Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for determining the optimal concentration of Niacin-13C6 for use as an internal standard (IS) in the quantitative analysis of niacin (Vitamin B3) in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting for variability in sample preparation and instrument response, ensuring high accuracy and precision.[1] This protocol outlines the principles for selecting an appropriate spiking concentration and provides step-by-step instructions for the preparation of this compound solutions.

Principle of Internal Standardization

An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to compensate for matrix effects and variations during sample processing and analysis.[2] Stable isotope-labeled standards, such as this compound, are considered the most suitable choice as they co-elute with the endogenous analyte and exhibit similar ionization efficiency in the mass spectrometer.[1] The concentration of the internal standard should be kept constant across all samples, including calibration standards, quality controls, and unknown samples.

Determining the Optimal this compound Spiking Concentration

The selection of the this compound concentration is a critical step and should be guided by the expected concentration range of endogenous niacin in the biological samples and the desired calibration range of the analytical method.

A common practice is to set the internal standard concentration to be approximately one-third to one-half of the upper limit of quantitation (ULOQ) of the niacin calibration curve.[3] This ensures that the internal standard provides a stable and reliable signal throughout the analytical range.

Considerations for Different Biological Matrices:

-

Human Plasma: The endogenous concentration of niacin in human plasma can vary. While basal levels are generally low, they can increase significantly after niacin supplementation. For instance, after a 2g oral dose of niacin, plasma concentrations can reach several micrograms per milliliter.[4][5] One study on a niacin metabolite, N1-methylnicotinamide, found a mean endogenous plasma concentration of 18 ng/mL, with a range of 6.2 to 116.7 ng/mL.[6] Published LC-MS/MS methods for niacin in human plasma have reported calibration curve ranges from 5-800 ng/mL to 2-3000 ng/mL.[7][8][9]

-

Urine: Niacin and its metabolites are excreted in urine, and their concentrations can be significantly higher than in plasma, especially after supplementation.[5] The concentration can also be highly variable depending on hydration status and dietary intake.

-

Tissue Homogenates: Niacin concentrations in tissues will vary depending on the tissue type and the metabolic state of the organism.

Recommended Spiking Concentration Strategy: